Ribonolactone
Description
Significance of D-Ribono-1,4-Lactone as a Chiral Building Block
D-Ribono-1,4-lactone is widely recognized as a versatile chiral building block in organic synthesis. researchgate.netcore.ac.ukmdpi.com Its structure contains multiple functionalities and stereogenic centers, making it amenable to a variety of chemical transformations while maintaining defined stereochemistry. researchgate.netcore.ac.ukmdpi.com This makes it particularly valuable for the synthesis of complex natural products and compounds relevant to medicinal chemistry and chemical biology. researchgate.netcore.ac.ukmdpi.com
The utility of D-ribono-1,4-lactone as a chiral pool is demonstrated in the synthesis of various natural products, including malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, and neplanocins. researchgate.net It is also an essential precursor for the synthesis of nucleotides and C-ribonucleosides, some of which exhibit antiviral activity. researchgate.netmdpi.com For instance, D-(+)-ribono-1,4-lactone has been used as a starting material in the synthesis of analogs of the antiviral drug Remdesivir. mdpi.comresearchgate.net
Detailed research findings highlight synthetic strategies utilizing D-ribono-1,4-lactone. One approach involves the diastereoselective chemoenzymatic synthesis of D-(+)-ribono-1,4-lactone from cellulose-based levoglucosenone (B1675106) (LGO). researchgate.netresearchgate.net This method involves a Baeyer-Villiger oxidation of LGO to produce a chiral butenolide, which is then further functionalized to yield D-(+)-ribono-1,4-lactone. researchgate.netresearchgate.net Another study describes the synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone through different approaches involving intermediates such as 5-bromo-5-deoxy-D-ribono-1,4-lactone. nih.gov
Regioselective acylation of D-ribono-1,4-lactone has also been investigated, particularly catalyzed by lipases. core.ac.uk Acetylation of D-ribono-1,4-lactone can theoretically yield several distinct acetylated products. core.ac.uk Research has shown that enzymatic methods can achieve regioselective transformations. core.ac.uk
Overview of D-Ribono-1,4-Lactone as a Metabolite
D-Ribono-1,4-lactone functions as a metabolite in various biochemical processes. ontosight.ainp-mrd.orgebi.ac.uk It is a derivative of D-ribonic acid and belongs to the class of pentoses, which are monosaccharides containing five carbon atoms. np-mrd.org
Its biological roles include involvement in the metabolism of nucleotides. ontosight.aicymitquimica.com D-Ribono-1,4-lactone is a precursor to several important biomolecules. ontosight.ai It is also a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, a metabolic route that generates NADPH and pentoses from glucose-6-phosphate. ontosight.ai Furthermore, in some animals, it is involved in the biosynthesis of ascorbic acid (vitamin C). ontosight.ai D-Ribono-1,4-lactone can be converted to ribose-5-phosphate (B1218738), a crucial precursor for nucleotide synthesis. ontosight.ai
While typically not detectable in human biofluids under normal conditions, D-ribonolactone has been identified in the urine of patients with neuroblastoma. np-mrd.org This suggests a potential altered metabolic state in certain pathological conditions.
Historical Context of D-Ribono-1,4-Lactone Research
Research into D-ribono-1,4-lactone has a history rooted in the study of carbohydrates and their derivatives. Early investigations likely focused on its isolation and structural characterization as a lactone form of D-ribose. The development of synthetic methodologies for preparing D-ribono-1,4-lactone from various precursors, such as the oxidation of D-ribose, has been a subject of research. researchgate.net The recognition of its potential as a chiral building block for the synthesis of more complex molecules has driven significant research efforts in organic chemistry. researchgate.netcore.ac.ukmdpi.com Studies exploring its role in biological pathways, such as the pentose phosphate pathway and ascorbic acid biosynthesis, have contributed to understanding its metabolic significance. ontosight.ai More recent research continues to explore novel synthetic routes, applications in medicinal chemistry, and its potential as a biomarker in certain conditions. np-mrd.orgmdpi.comresearchgate.net Crystallographic studies have also contributed to understanding its solid-state structure and hydrogen bonding networks. mdpi.com
Here is a table summarizing some chemical identifiers for D-Ribono-1,4-lactone:
| Property | Value | Source |
| CAS Number | 5336-08-3 | cymitquimica.comebi.ac.ukthegoodscentscompany.comfishersci.calabsolu.ca |
| Molecular Formula | C₅H₈O₅ | cymitquimica.comthegoodscentscompany.comfishersci.calabsolu.cauni.lu |
| Molecular Weight | 148.11 g/mol | thegoodscentscompany.comfishersci.calabsolu.cabiosynth.com |
| PubChem CID | 111064 | thegoodscentscompany.comfishersci.calabsolu.cauni.lu |
| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | ebi.ac.ukfishersci.cauni.lu |
| InChI Key | CUOKHACJLGPRHD-BXXZVTAOSA-N | cymitquimica.comebi.ac.ukfishersci.cauni.lu |
| SMILES | OC[C@H]1OC(=O)C@H[C@@H]1O | cymitquimica.comebi.ac.uk |
| Melting Point | 86°C | fishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-BXXZVTAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347750 | |
| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5336-08-3, 3327-63-7 | |
| Record name | (+)-Ribonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ribono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 85 °C | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways Involving D Ribono 1,4 Lactone
D-Ribono-1,4-Lactone in Pentose (B10789219) Phosphate (B84403) Pathway
The pentose phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, is a metabolic route parallel to glycolysis. khanacademy.org It is primarily involved in generating NADPH and the production of pentose sugars. genome.jpgenome.jp
Role in NADPH and Pentose Generation from Glucose-6-Phosphate
The oxidative phase of the pentose phosphate pathway begins with Glucose-6-Phosphate. khanacademy.orgnih.gov In the first step, Glucose-6-Phosphate is oxidized to form D-glucono-1,5-lactone 6-phosphate, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PDH), producing NADPH. khanacademy.orgnih.gov Although D-Ribono-1,4-lactone is not a direct intermediate in the main oxidative steps converting Glucose-6-Phosphate to Ribulose-5-Phosphate, the pathway involves the conversion of pentose phosphates. Ribulose 5-phosphate, a product of the oxidative phase, can be isomerized to Ribose-5-Phosphate (B1218738) by ribose-5-phosphate isomerase. nih.gov Ribose-5-Phosphate is a key pentose generated by this pathway.
D-Ribono-1,4-Lactone as a Precursor in Nucleotide Metabolism
D-Ribono-1,4-lactone is involved in nucleotide metabolism and serves as a precursor for important biomolecules like ribonucleotides. ontosight.aicymitquimica.com
Conversion to Ribose-5-Phosphate
D-Ribono-1,4-lactone can be converted to Ribose-5-Phosphate. ontosight.ai Ribose-5-Phosphate is a crucial precursor for the synthesis of nucleotides and nucleic acids. genome.jpgenome.jpwikipedia.orgfishersci.ca
Involvement in N-glycosidic Bond Formation for Nucleoside Synthesis
While D-Ribono-1,4-lactone is a key building block in the synthesis of C-nucleosides, which feature a carbon-carbon bond between the sugar and base, its role in the formation of the N-glycosidic bond found in natural nucleosides (where a nitrogen of the base is linked to the sugar) is primarily as a starting material that can be chemically transformed. mdpi.combeilstein-journals.orgnih.gov The synthesis of C-nucleosides often utilizes D-Ribono-1,4-lactone as a versatile chiral building block, involving nucleophilic substitution reactions. mdpi.combeilstein-journals.orgnih.govresearchgate.net This highlights its utility in creating the sugar moiety that is subsequently coupled to a base, either through a stable C-C bond or potentially modified for N-glycosidic linkage formation in synthetic schemes.
D-Ribono-1,4-Lactone in Ascorbic Acid Biosynthesis
D-Ribono-1,4-lactone is involved in the biosynthesis of ascorbic acid (vitamin C) in some animals. ontosight.ai Ascorbic acid is a six-carbon compound related to glucose and functions as a vitamin and antioxidant. fishersci.nociteab.comnih.govguidetopharmacology.org
D-Ribono-1,4-Lactone as a Metabolite in Biological Fluids
D-Ribono-1,4-lactone is a metabolite. hmdb.canp-mrd.orgebi.ac.uk While normally not readily detectable in human biofluids, it has been found in the urine of patients with neuroblastoma. hmdb.canp-mrd.org
Chemical Synthesis and Derivatization Strategies for D Ribono 1,4 Lactone
Synthetic Approaches to D-Ribono-1,4-Lactone from Renewable Resources
Utilizing renewable resources for the synthesis of D-Ribono-1,4-lactone aligns with the principles of green chemistry and sustainability. Levoglucosenone (B1675106) (LGO), a chiral building block obtained from the pyrolysis of cellulose-containing biomass, has emerged as a promising starting material. une.edu.aunih.govfrontiersin.org
A diastereoselective chemoenzymatic pathway has been developed for the synthesis of D-(+)-ribono-1,4-lactone from levoglucosenone (LGO). researchgate.netresearchgate.netresearchgate.net This route leverages the unique structure of LGO, which contains two chiral centers, a ketal, and an α,β-unsaturated ketone moiety. researchgate.netresearchgate.net
A key step in the chemoenzymatic synthesis from LGO is the Baeyer-Villiger oxidation. This sustainable oxidation of LGO produces enantiopure (S)-γ-hydroxymethyl-α,β-butenolide (HBO). researchgate.netresearchgate.netcolab.wsresearchgate.net HBO is a chiral (5H)-furanone featuring a polarized double bond, a lactone ring, and a primary alcohol, making it a versatile synthon. researchgate.netresearchgate.netcolab.ws The resulting HBO is then functionalized with various protecting groups to yield 5-O-protected γ-hydroxymethyl-α,β-butenolides. researchgate.netresearchgate.net
Another established method for synthesizing D-ribono-1,4-lactone involves the oxidation of D-ribose. researchgate.netscielo.br D-ribose is an inexpensive and readily available carbohydrate. scielo.brsemanticscholar.orgcore.ac.uk The oxidation of the anomeric center in pentoses like D-ribose to the corresponding lactone is a strategy to address the issue of multiple isomers in solution. researchgate.netscielo.br Various methods can be employed for this oxidation. researchgate.netscielo.br For instance, oxidation using molecular bromine followed by peracetylation with acetic anhydride (B1165640) and a molecular sieve catalyst has been reported to produce 2,3,5-tri-O-acetyl-D-ribonolactone in approximately 29% yield over two steps. scielo.br An improved procedure for the bromine oxidation of ribose to ribonolactone allows for the addition of liquid bromine, avoiding the need for a powder addition apparatus or constant pH monitoring, which were limitations in previous methods using solid sodium carbonate. ufrgs.br Industrial preparations of this compound have involved the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization and cyclization. ufrgs.br Alternative methods include a rhenium-catalyzed oxidation, although this requires an expensive catalyst. ufrgs.br
Beyond the routes from LGO and D-ribose oxidation, alternative synthetic pathways to D-ribono-1,4-lactone and its derivatives have been explored. One approach involves the synthesis of substituted butyrolactones from LGO via reductive cross-coupling and Baeyer-Villiger oxidation, or reduction followed by Baeyer-Villiger oxidation. une.edu.au Another method describes the synthesis of 2-C-methyl-D-ribono-1,4-lactone from 2,3-O-isopropylidene-D-glyceraldehyde as an alternative to the Kiliani synthesis. google.com Processes for preparing protected 2-deoxy-2-halo-2-C-methyl-D-ribono-1,4-lactones from protected precursors have also been developed. google.com These routes often involve specific reaction conditions and catalysts to achieve the desired stereochemistry and functionalization. google.com
Baeyer-Villiger Oxidation and Functionalization
Oxidation of D-Ribose to D-Ribono-1,4-Lactone
Derivatization of D-Ribono-1,4-Lactone for Specific Applications
D-Ribono-1,4-lactone serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in various fields. researchgate.netcore.ac.uk Its multiple hydroxyl groups and the lactone ring provide ample opportunities for functionalization. Derivatization strategies often involve selective protection, acylation, alkylation, or transformation of the lactone moiety.
One common derivatization involves the protection of the hydroxyl groups. Acetylation is a frequent approach, leading to fully acetylated sugars that serve as intermediates for synthesizing glycosides, oligosaccharides, and glycoconjugates. scielo.br For example, 2,3,5-tri-O-acetyl-D-ribonolactone can be prepared and further modified. scielo.br Regioselective acylation of D-ribono-1,4-lactone can be achieved using lipases as biocatalysts in non-aqueous media, offering a more selective approach compared to chemical methods that can lead to a mixture of acetylated products. core.ac.uk The choice of lipase (B570770) and reaction conditions significantly influences the regioselectivity. core.ac.uk
Another important derivatization involves the formation of cyclic acetals, such as isopropylidene and benzylidene derivatives, which protect vicinal diols. mdpi.comwalisongo.ac.idresearchgate.net For instance, 2,3-O-isopropylidene-D-ribono-1,4-lactone is easily obtained from D-ribose and is a common intermediate. semanticscholar.orgufrgs.brwalisongo.ac.id The reaction of D-ribono-1,4-lactone with benzaldehyde (B42025) in acidic medium can yield benzylidene derivatives, although structural assignment can be complex due to possible rearrangements and the formation of both 1,4- and 1,5-lactone isomers. mdpi.comwalisongo.ac.idresearchgate.netscielo.br
Transformation of the lactone ring or the hydroxyl groups allows access to diverse structures. For example, D-ribono-1,4-lactone has been used to synthesize 5-thio-D-ribopyranose through a sequence involving bromination, nucleophilic substitution with a sulfur source, reduction, and deprotection. nih.gov The synthesis of 1,4-dideoxy-1,4-imino-D-ribitol, an iminosugar, can also be achieved starting from D-ribono-1,4-lactone derivatives, involving steps like chlorination, cyclization with an amine, and deprotection. semanticscholar.org
Derivatized D-ribono-1,4-lactone compounds are key building blocks for the synthesis of biologically active molecules. For example, 5-O-benzyl-D-(+)-ribono-1,4-lactone is a crucial intermediate in the synthesis of antiviral drugs like remdesivir. une.edu.aufrontiersin.orgresearchgate.netjubilantingrevia.com The ability to selectively functionalize D-ribono-1,4-lactone allows for the construction of complex molecular architectures required for pharmaceuticals and other high-value chemicals.
Here is a table summarizing some synthesis data points:
| Starting Material | Product | Key Steps | Overall Yield (%) | Diastereomeric Ratio (d.r.) | Source |
| Levoglucosenone (LGO) | D-(+)-ribono-1,4-lactone | Baeyer-Villiger oxidation, Protection, syn-Dihydroxylation, Deprotection | 32-41 | 82:18 to 97:3 | researchgate.net |
| Levoglucosenone (LGO) | 5-O-tert-butyldimethylsilyl-ribono-1,4-lactone | Baeyer-Villiger oxidation, Protection, syn-Dihydroxylation | 58 | Not specified | researchgate.net |
| Levoglucosenone (LGO) | 5-O-tert-butyldiphenylsilyl-ribono-1,4-lactone | Baeyer-Villiger oxidation, Protection, syn-Dihydroxylation | 61 | Not specified | researchgate.net |
| Levoglucosenone (LGO) | 5-O-benzyl-ribono-1,4-lactone | Baeyer-Villiger oxidation, Protection, syn-Dihydroxylation | 40 | Not specified | researchgate.net |
| D-Ribose | 2,3,5-tri-O-acetyl-D-ribonolactone | Bromine oxidation, Peracetylation | ~29 | Not applicable | scielo.br |
| D-Ribono-1,4-lactone | 5-thio-D-ribopyranose | Bromination, Substitution, Reduction, Deprotection | 46-57 | Not applicable | nih.gov |
| D-Ribonolactone | 1,4-dideoxy-1,4-imino-D-ribitol HCl salt | Chlorination, Cyclization, Deprotection | 61 | Not applicable | semanticscholar.org |
| D-Ribono-1,4-lactone | 2,3-O-Isopropylidene-D-ribonolactone | Acetal (B89532) formation with acetone (B3395972) and HCl | 40-60 | Not applicable | walisongo.ac.id |
| D-Ribono-1,4-lactone | 3,4-O-Benzylidene-D-ribono-1,5-lactone | Acetal formation with benzaldehyde and HCl | 60-70 | Not applicable | walisongo.ac.id |
| D-Ribono-1,4-lactone | 2-O-acetyl-D-ribono-1,4-lactone | Lipase-catalyzed acetylation with vinyl acetate (B1210297) | 94 | Not applicable | core.ac.uk |
Protection Group Strategies for Hydroxyl Groups
Protecting groups are crucial for selectively modifying specific hydroxyl functionalities while leaving others unaltered. core.ac.uk
Isopropylidene groups are commonly used for the protection of vicinal diols. Reaction of D-ribono-1,4-lactone with acetone in the presence of an acid catalyst, such as concentrated sulfuric acid or HCl, leads to the formation of 2,3-O-isopropylidene-D-ribono-1,4-lactone. biosynth.comcdnsciencepub.comwalisongo.ac.idorgsyn.org This derivative is a useful intermediate for further functionalization at the unprotected 5-position. nih.gov However, the deprotection of isopropylidene groups, particularly in the synthesis of purine (B94841) nucleoside analogues, can be problematic under the required acidic conditions, potentially leading to the cleavage of the N-glycosidic bond. nih.govresearchgate.net
The synthesis of 2,3-O-isopropylidene-D-ribono-1,4-lactone can be achieved by treating D-ribono-1,4-lactone with acetone and 2,2-dimethoxypropane (B42991) catalyzed by concentrated sulfuric acid. orgsyn.org Silver carbonate can be added to neutralize the acid. orgsyn.org
Benzylidene groups are another common protecting group for diols. The reaction of D-ribono-1,4-lactone with benzaldehyde under acidic conditions can lead to different benzylidene acetals, and the outcome is highly dependent on the reaction conditions. nih.gov This process can involve ring opening and rearrangement, leading to the formation of both 1,4-lactone and 1,5-lactone derivatives. nih.govresearchgate.netscielo.br
Historically, the product obtained from the reaction of D-ribono-1,4-lactone with benzaldehyde in acidic medium was initially assigned as 3,5-O-benzylidene-D-ribono-1,4-lactone. researchgate.netscielo.br However, later crystallographic studies unequivocally established the correct structure as 3,4-O-benzylidene-D-ribono-1,5-lactone, often referred to as Zinner's lactone. researchgate.netscielo.brscielo.bruu.nl This rearrangement involves acetal migration and ring expansion. researchgate.netscielo.br
Under specific conditions, such as treatment with benzaldehyde and aqueous concentrated HCl at room temperature, 3,4-O-(R)-benzylidene-D-ribono-1,4-lactone can be obtained in high yield. nih.gov Conversely, using anhydrous ZnCl₂ or SnCl₂ as catalysts in 1,2-dimethoxyethane (B42094) favors the formation of the 2,3-O-benzylidene-D-ribono-1,4-lactone as a mixture of diastereoisomers. nih.gov The formation of the 1,5-lactone derivative is typically not observed under non-aqueous conditions. nih.gov
Benzyl (B1604629) and acetate groups are frequently employed for the protection of hydroxyl groups in carbohydrate chemistry. Benzyl groups are generally introduced under basic conditions using benzyl bromide and a base like sodium hydride. nih.gov Acetate groups are typically introduced by acylation with acetic anhydride, often in the presence of a base like pyridine (B92270) or using catalysts such as molecular sieves under solvent-free conditions. nih.govresearchgate.netscielo.br
Per-O-acetylation of D-ribono-1,4-lactone with acetic anhydride can be efficiently carried out using 13X/KCl molecular sieves as a heterogeneous catalyst under solvent-free conditions, providing high yields of 2,3,5-tri-O-acetyl-D-ribonolactone. scielo.br This method is considered a greener alternative to conventional methods that use excess pyridine. scielo.br
Benzylidene Derivatives and Ring Rearrangements
Regioselective Acylation of D-Ribono-1,4-Lactone
Regioselective acylation of D-ribono-1,4-lactone is challenging due to the presence of multiple hydroxyl groups with similar reactivity. core.ac.uk However, enzymatic catalysis offers a powerful approach to achieve high regioselectivity. nih.govcore.ac.ukresearchgate.net
Lipases (EC 3.1.1.3) are widely used biocatalysts for the regioselective acylation of carbohydrates in non-aqueous media. nih.govcore.ac.ukresearchgate.net Screening of lipases from various sources has shown that Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435), exhibits high regioselectivity for the acylation of D-ribono-1,4-lactone. nih.govcore.ac.ukresearchgate.net
CAL-B primarily catalyzes the acylation at the primary hydroxyl group (C-5), leading to the formation of 5-acyl-D-ribono-1,4-lactones as the sole products. core.ac.ukresearchgate.net For instance, the regioselective acetylation of D-ribono-1,4-lactone with vinyl acetate as the acyl donor in dry acetonitrile (B52724) using CAL-B yields 5-O-acetyl-D-ribono-1,4-lactone with high conversion (>99%). nih.govcore.ac.ukresearchgate.net Other lipases, such as those from Burkholderia cepacia, Pseudomonas fluorescens, and Thermomyces lanuginosus, tend to produce mixtures of mono-, di-, and tri-acetylated products with lower conversions. core.ac.ukresearchgate.net CAL-B has also demonstrated reusability over multiple cycles in the acylation of D-ribono-1,4-lactone with long-chain fatty acids. core.ac.ukresearchgate.net
Synthesis of 2-C-Methyl-D-ribono-1,4-lactone and its Derivatives
2-C-Methyl-D-ribono-1,4-lactone is a branched-chain sugar lactone that is an important intermediate in the synthesis of various compounds, including nucleoside analogues. chemicalbook.comgoogle.com Historically, its synthesis presented challenges with low yields. google.com
Several synthetic routes to 2-C-Methyl-D-ribono-1,4-lactone and its derivatives have been explored. One method involves starting from 2,3-O-isopropylidene-D-glyceraldehyde. google.comtandfonline.com Another approach describes a one-pot procedure from D-glucose without the need for protecting groups, yielding readily crystallized 2-C-methyl-D-ribono-1,4-lactone. researchgate.net
Derivatives of 2-C-methyl-D-ribono-1,4-lactone can be further synthesized. For example, transformations into 2,3-dihydroxy-2-methylpentanoic acid have been achieved through procedures involving epoxide and episulfide intermediates or reductive opening of a bromo derivative. tandfonline.com Protection strategies, such as benzoylation, followed by reduction, have been used to convert 2-C-methyl-D-ribono-1,4-lactone into protected forms of 2-C-methyl-D-ribofuranose. google.comgoogle.com
PubChem CID for 2-C-Methyl-D-ribono-1,4-lactone: 11805069. nih.govebricmall.com
Reaction Mechanisms and Stereoselectivity in D-Ribono-1,4-Lactone Synthesis
The synthesis and derivatization of D-ribono-1,4-lactone often involve complex reaction mechanisms where stereoselectivity is a critical factor influencing the outcome and yield of desired products. researchgate.netacs.orgnih.gov Understanding these mechanisms is crucial for developing efficient and selective synthetic routes.
Computational Studies in Elucidating Stereoselectivity
Computational studies play a significant role in understanding the stereoselectivity observed in reactions involving D-ribono-1,4-lactone and its derivatives. researchgate.netacs.orgnih.govsciforum.net These studies can provide insights into the energetic course of reactions and the factors that govern the preferential formation of one stereoisomer over others. researchgate.netnih.govsciforum.net For instance, computational results have been used to explain the origin of stereoselectivity in Michael addition reactions involving D-erythrosyl 1,5-lactone derivatives with nitrogen and sulfur nucleophiles, which can lead to functionalized D-ribono-hexono-1,4-lactones. researchgate.netacs.orgnih.govsciforum.net Theoretical studies can help to predict and rationalize the stereochemical outcomes, providing a platform to guide the design of stereoselective syntheses. researchgate.netnih.govsciforum.net
Ring Transformations and Isomerization during Derivatization
D-Ribono-1,4-lactone and its derivatives can undergo ring transformations and isomerization under certain reaction conditions, which can complicate synthetic strategies and product characterization. researchgate.netnih.govufrgs.brwalisongo.ac.idsemanticscholar.org These rearrangements can involve the interconversion between five-membered (1,4-lactone) and six-membered (1,5-lactone) ring forms, as well as migration of protecting groups. researchgate.netnih.govufrgs.brsemanticscholar.org
Biological and Biomedical Research Applications of D Ribono 1,4 Lactone and Its Derivatives
D-Ribono-1,4-Lactone as a Precursor for Bioactive Molecules
D-Ribono-1,4-lactone is widely utilized as a versatile chiral building block for the synthesis of numerous natural products and compounds relevant to medicinal chemistry and chemical biology researchgate.netresearchgate.net.
Synthesis of Natural Products (e.g., Malayamycin, Varitriol, Shikimic Acid)
D-Ribonolactone serves as a chiral pool for the total synthesis of various natural products, including malayamycin, varitriol, and shikimic acid researchgate.netresearchgate.net. The inherent chirality of D-ribono-1,4-lactone is crucial for establishing the correct stereochemistry in these complex molecules.
Varitriol, a natural product, has been synthesized using D-(+)-ribono-1,4-lactone as a starting material researchgate.net. Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and other important metabolites in plants and microorganisms, can also be synthesized utilizing D-ribonolactone derivatives researchgate.netresearchgate.net.
Synthesis of C-Nucleosides and Nucleoside Analogues
The synthesis of C-nucleosides, where a carbon-carbon bond links the sugar and the nucleobase, has gained attention due to their enhanced stability against enzymatic and acid-catalyzed hydrolysis compared to natural N-nucleosides researchgate.netresearchgate.net. D-Ribono-1,4-lactone is considered an essential building block for the synthesis of these C-nucleosides and their analogues mdpi.comresearchgate.net. The coupling of the ribose moiety derived from D-ribono-1,4-lactone with the base or base-like moiety is a key step in the preparation of this class of compounds mdpi.com.
Development of Antiviral Agents (e.g., Remdesivir)
D-Ribono-1,4-lactone is a key intermediate in the synthesis of several antiviral agents, notably Remdesivir researchgate.netmdpi.comresearchgate.netthegoodscentscompany.comuni.luacs.orgias.ac.inune.edu.aufrontiersin.org. Remdesivir, a broad-spectrum antiviral medication, is an adenine (B156593) C-nucleoside analogue mdpi.com. Synthetic routes for Remdesivir often involve the use of protected D-ribono-1,4-lactone derivatives ias.ac.inune.edu.aufrontiersin.orgwhiterose.ac.uk. For instance, the synthesis can be initiated with the glycosylation of a protected D-ribono-1,4-lactone with a modified nucleobase ias.ac.inwhiterose.ac.uk. The appropriate protection and deprotection of the hydroxyl groups of D-(+)-ribono-1,4-lactone are fundamental aspects in the synthesis of nucleoside derivatives like Remdesivir mdpi.com.
Synthesis of Compounds with Anti-cancer, Anti-microbial, and Anti-inflammatory Activity
D-Ribono-1,4-lactone serves as a precursor or is related to the synthesis of compounds exhibiting various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. Levoglucosenone (B1675106) (LGO), from which D-ribono-1,4-lactone can be synthesized through chemoenzymatic pathways, is highlighted as a starting material for biologically active compounds with these activities une.edu.aufrontiersin.orgresearchgate.netresearchgate.net. Additionally, 2-C-Methyl-D-ribono-1,4-lactone, a related compound, has been reported to exhibit antioxidant and anti-inflammatory properties guidechem.com.
D-Ribono-1,4-Lactone in Enzymatic Reactions and Pathway Development
D-Ribono-1,4-lactone is involved in fundamental biochemical pathways. It is recognized as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, a metabolic route that generates NADPH and pentoses from glucose-6-phosphate ontosight.aihmdb.ca. Furthermore, it participates in the biosynthesis of ascorbic acid (vitamin C) in some animal species ontosight.aihmdb.ca. Enzymatic methods, such as the oxidation of ribose using enzymes like Agaricus meleagris pyranose dehydrogenase, can yield D-ribono-1,4-lactone researchgate.netrsc.org. Chemoenzymatic synthetic routes starting from cellulose-based levoglucosenone have also been developed to produce D-(+)-ribono-1,4-lactone researchgate.netresearchgate.net.
D-Ribono-1,4-Lactone in Plant Growth Regulation
Research exploring the biological effects of compounds derived from precursors like levoglucosenone, related to D-ribono-1,4-lactone synthesis, has shown some impact on plant systems. A notable observation includes a reduction in necrosis area in plants treated with certain derivatives researchgate.netresearchgate.net. While direct extensive data on D-ribono-1,4-lactone itself as a plant growth regulator is limited in the provided sources, its role as a building block for compounds with potential biological interactions extends to plant systems.
Reversible Growth Inhibition by Aldonolactones
Aldonolactones are recognized as potent, competitive, and highly specific inhibitors of enzymes that catalyze the hydrolysis of glycosides derived from the same aldoses. srce.hr This inhibitory activity suggests that aldonolactones can act as reversible growth inhibitors, a characteristic observed in other compounds containing a lactone group. srce.hr The strong inhibition of glycosidases by aldonolactones was noted as early as 1940, with studies on β-D-glucosidases from Aspergillus and almonds. researchgate.net While the exact mechanism of how α-glycosidases bind lactones tightly remained initially unclear, the concept of aldonolactones as "transition state analogues" for glycosyl transfer was proposed, suggesting a resemblance to the shape and charge of a glycosyl cation. rsc.org
Research using the Avena coleoptile section test screened a variety of aldonolactones for their growth-inhibitory activity. Interestingly, D-ribono-1,4-lactone, along with L-galactono-1,4-lactone, did not show significant inhibitory activity in this specific test, unlike other tested lactones such as D-glucono-1,5-lactone or D-glucaro-1,4-lactone. srce.hr The degree of inhibition by other aldonolactones varied depending on the ring size of the lactone and the type and configuration of the sugar from which it was synthesized. srce.hr In the same sugar series, 1,5-lactones generally demonstrated better inhibitory capabilities than their corresponding 1,4-lactones. srce.hr
The growth inhibition observed in the presence of aldonolactones is suggested to be a consequence of a blocked glycosidases system within the tissue, as these enzymes, predominant in the tip and elongation zone of coleoptiles, are strongly inhibited by the corresponding aldonolactones. srce.hr
D-Ribono-1,4-Lactone in DNA Chemistry and Damage Research
D-Ribono-1,4-lactone and its derivative, 2-deoxy-D-ribono-1,4-lactone, are involved in DNA chemistry and are studied in the context of DNA damage.
Formation of 2-Deoxy-D-ribono-1,4-Lactone in DNA Photosensitization
2'-Deoxyribonolactone (L), the oxidized form of the deoxyribose abasic site, is a structurally related event to the loss of a nucleic base in DNA. nih.govoup.com Its formation occurs in various DNA oxidative processes, often initiated by radical abstraction of the hydrogen at C1'. oup.com These processes include exposure to UV light and γ irradiation. oup.com
The formation of 2-deoxy-D-ribono-1,4-lactone has been observed in model systems during the UV photoreaction of 5-halouracil incorporated into small oligonucleotides or through the photosensitization of specific sequences by benzophenone. nih.govoup.com Benzophenone, acting primarily through a Type I mechanism, has been used to investigate the formation of related guanine (B1146940) photooxidation products. cdnsciencepub.com Studies on the benzophenone-sensitized irradiation of the dinucleoside monophosphate d(TpG) showed the production of thymidylyl-(3'-5')-2-deoxy-D-ribono-1,4-lactone (d(TpL)). cdnsciencepub.com This compound, along with 2-deoxy-D-ribono-1,4-lactone (dL), was isolated and characterized from the photosensitization of DNA components. cdnsciencepub.com
The formation of 2-deoxy-D-ribono-1,4-lactone has also been noted in the context of menadione-mediated photosensitization of 2'-deoxycytidine. tandfonline.comcapes.gov.br In this process, a deprotonation reaction involving the osidic carbon C(1') of the pyrimidine (B1678525) radical cation leads to a radical that reacts with oxygen, resulting in the release of free cytosine and the concomitant formation of 2-deoxy-D-ribono-1,4-lactone. tandfonline.comcapes.gov.br This reaction is considered an example of a pyrimidine radical initiating a selective intramolecular reaction at position 1 within the sugar moiety. tandfonline.comcapes.gov.br
Furthermore, 2-deoxythis compound formation has been observed following exposure of 2'-deoxyguanosine (B1662781) (dG) to γ-radiation in oxygen-free aqueous solution and to hydrogen peroxide. cdnsciencepub.com It has also been proposed as an intermediate in DNA degradation by the chemical nuclease copper phenanthroline Cu(OP)₂. nih.govoup.com While some DNA damaging agents that abstract the C1'-hydrogen atom produce 2-deoxythis compound, reaction with Cu(OP)₂ can result in immediate cleavage of the DNA backbone. psu.edu
2-Deoxy-D-ribonic Acid-1,4-Lactone as an Irreversible Inhibitor of DNA Polymerase
2-Deoxy-D-ribonic acid-1,4-lactone (2DRA) is recognized as an irreversible inhibitor of DNA polymerase. biosynth.commoleculardepot.com It has demonstrated potent inhibition of nuclear DNA synthesis both in vitro and in vivo. biosynth.com The mechanism involves 2DRA inhibiting the transfer reactions necessary for DNA replication. biosynth.com It achieves this by binding to the nuclease domain of the enzyme, thereby preventing the cutting of phosphodiester bonds and leading to the inhibition of DNA synthesis. biosynth.com
This compound also possesses genotoxic effects and has the potential to induce mutations in cells following radiation or chemical treatment. biosynth.com The identification of irreversible inhibitors of DNA polymerase β (Pol β), such as 2-deoxy-D-ribonic acid-1,4-lactone, has been inspired by the discovery that lesions produced by anti-tumor agents that oxidatively damage DNA can irreversibly inhibit Pol β and Pol λ. nih.gov Inhibitors targeting the lyase activity of Pol β are less common than those affecting the polymerase site, and irreversible inhibitors are even rarer. nih.gov Inhibiting Pol β lyase activity can lead to the accumulation of cytotoxic dRP, highlighting the potential of such inhibitors. nih.gov
D-Ribono-1,4-Lactone and its Derivatives in Disease Studies
Research has explored the association of D-ribono-1,4-lactone and its derivatives with various diseases.
Association with Neuroblastoma
D-Ribono-1,4-lactone, also known as this compound, is a metabolite that is not typically detectable in human biofluids under normal conditions. np-mrd.org However, it has been found in the urine of patients diagnosed with neuroblastoma. np-mrd.orgtsinghua.edu.cn This presence in the urine of neuroblastoma patients suggests a potential association between D-ribono-1,4-lactone and this type of cancer. np-mrd.orgtsinghua.edu.cn Patients with neuroblastoma are known to experience elevated levels of other metabolites, such as 3,4-dihydroxymandelic acid and other catecholamine metabolites, which serve as indicators for diagnosis and follow-up. tsinghua.edu.cn The detection of D-ribono-1,4-lactone in the urine of these patients adds another metabolic marker of interest in the study of neuroblastoma. np-mrd.orgtsinghua.edu.cn
Table: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| D-Ribono-1,4-lactone | 111064 thegoodscentscompany.comfishersci.cafishersci.seuni.lufishersci.calabsolu.ca |
| 2-Deoxy-D-ribono-1,4-lactone | 161815 scribd.comtcmsp-e.com |
| 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 (CAS) biosynth.comlookchem.comscbt.com (PubChem CID not explicitly found in search results, but CAS is provided) |
D-Ribono-1,4-lactone, a five-membered cyclic ester of D-ribonic acid, is a significant carbohydrate derivative within the aldonolactone family. This compound has garnered attention in biological and biomedical research due to its versatile chemical properties and its role as a building block in the synthesis of various natural products and compounds with potential therapeutic applications, including antiviral agents. researchgate.netmdpi.com
Reversible Growth Inhibition by Aldonolactones
Aldonolactones are known to act as potent and specific inhibitors of enzymes that hydrolyze glycosides derived from corresponding aldoses. srce.hrresearchgate.net This inhibitory capacity suggests that aldonolactones can induce reversible growth inhibition. srce.hr The mechanism of this inhibition is thought to involve the resemblance of aldonolactones to the transition state of glycosyl transfer, mimicking the shape and charge of a glycosyl cation. rsc.org
Studies investigating the growth-inhibitory effects of various aldonolactones, such as those conducted using the Avena coleoptile section test, have shown differential activity among these compounds. srce.hr While many aldonolactones exhibited inhibitory effects, D-ribono-1,4-lactone and L-galactono-1,4-lactone did not demonstrate significant inhibition in this specific assay. srce.hr The extent of inhibition by other aldonolactones was found to be dependent on factors such as the lactone's ring size and the configuration of the parent sugar. srce.hr Notably, 1,5-lactones generally displayed stronger inhibitory activity compared to their 1,4-lactone counterparts in the same sugar series. srce.hr
The observed growth retardation in the presence of aldonolactones is hypothesized to result from the inhibition of glycosidases, enzymes that are particularly active in plant growth regions like coleoptile tips and elongation zones. srce.hr
D-Ribono-1,4-Lactone in DNA Chemistry and Damage Research
D-Ribono-1,4-lactone and its derivative, 2-deoxy-D-ribono-1,4-lactone, play a role in the study of DNA chemistry and the processes of DNA damage.
Formation of 2-Deoxy-D-ribono-1,4-Lactone in DNA Photosensitization
2'-Deoxythis compound (L) is an oxidized form of the deoxyribose abasic site in DNA, structurally related to the loss of a nucleobase. nih.govoup.com Its formation is a consequence of various oxidative processes affecting DNA, often initiated by the abstraction of a hydrogen atom from the C1' position of the deoxyribose sugar. oup.com Such damage can be induced by agents like UV light and γ irradiation. oup.com
The generation of 2-deoxy-D-ribono-1,4-lactone has been observed in experimental systems involving the UV photoreaction of 5-halouracil within oligonucleotides or through the photosensitization of specific DNA sequences by compounds like benzophenone. nih.govoup.comcdnsciencepub.com Benzophenone, acting primarily via a Type I mechanism, has been utilized to study the photooxidation of guanine residues, leading to products such as thymidylyl-(3'-5')-2-deoxy-D-ribono-1,4-lactone (d(TpL)) from d(TpG). cdnsciencepub.com Both d(TpL) and 2-deoxy-D-ribono-1,4-lactone (dL) have been isolated and characterized as products of photosensitization involving DNA components. cdnsciencepub.com
The formation of 2-deoxy-D-ribono-1,4-lactone has also been linked to the menadione-mediated photosensitization of 2'-deoxycytidine. tandfonline.comcapes.gov.br This process involves the deprotonation of the pyrimidine radical cation at the C1' osidic carbon, followed by a reaction with oxygen, leading to the release of cytosine and the simultaneous formation of 2-deoxy-D-ribono-1,4-lactone. tandfonline.comcapes.gov.br This exemplifies how a pyrimidine radical can trigger a selective intramolecular reaction within the sugar moiety. tandfonline.comcapes.gov.br
Additionally, 2-deoxythis compound has been detected after exposing 2'-deoxyguanosine to γ-radiation under anaerobic conditions and to hydrogen peroxide. cdnsciencepub.com It is also considered a potential intermediate in DNA degradation mediated by chemical nucleases like copper phenanthroline (Cu(OP)₂). nih.govoup.com While many agents causing C1'-hydrogen abstraction result in 2-deoxythis compound formation, Cu(OP)₂ can directly induce DNA strand breaks. psu.edu
2-Deoxy-D-ribonic Acid-1,4-Lactone as an Irreversible Inhibitor of DNA Polymerase
2-Deoxy-D-ribonic acid-1,4-lactone (2DRA) functions as an irreversible inhibitor of DNA polymerase, showing potent inhibition of nuclear DNA synthesis in vitro and in vivo. biosynth.commoleculardepot.com Its inhibitory action stems from interfering with the transfer reactions essential for DNA replication. biosynth.com 2DRA achieves this by binding to the enzyme's nuclease domain, thereby preventing the cleavage of phosphodiester bonds and consequently halting DNA synthesis. biosynth.com
Beyond its inhibitory effects on DNA polymerase, 2DRA exhibits genotoxic properties and can contribute to the induction of mutations in cells exposed to radiation or chemical agents. biosynth.com The identification of irreversible inhibitors of DNA polymerase β (Pol β), such as 2-deoxy-D-ribonic acid-1,4-lactone, has been motivated by findings that DNA lesions caused by oxidative damage from certain anti-tumor agents can irreversibly inhibit Pol β and Pol λ. nih.gov Inhibitors targeting the lyase activity of Pol β are less common than those that affect the polymerase site, with irreversible inhibitors being particularly rare. nih.gov Inhibition of Pol β lyase activity can lead to the accumulation of cytotoxic deoxyribose phosphate (dRP) residues, underscoring the potential therapeutic relevance of such inhibitors. nih.gov
D-Ribono-1,4-Lactone and its Derivatives in Disease Studies
The involvement of D-ribono-1,4-lactone and its derivatives in various disease states has been a subject of investigation.
Association with Neuroblastoma
D-Ribono-1,4-lactone, also known as this compound, is typically not found in detectable amounts in the biofluids of healthy individuals. np-mrd.org However, studies have reported its presence in the urine of patients diagnosed with neuroblastoma. np-mrd.orgtsinghua.edu.cn This finding suggests a potential link between elevated levels of D-ribono-1,4-lactone and the presence of neuroblastoma. np-mrd.orgtsinghua.edu.cn Neuroblastoma patients are known to excrete increased levels of other metabolites, such as 3,4-dihydroxymandelic acid and other catecholamine metabolites, which are used as diagnostic and monitoring markers. tsinghua.edu.cn The detection of D-ribono-1,4-lactone in the urine of these patients adds another metabolic observation of interest in the context of neuroblastoma research. np-mrd.orgtsinghua.edu.cn
Analytical and Structural Characterization of D Ribono 1,4 Lactone and Its Derivatives
Spectroscopic Analysis of D-Ribono-1,4-Lactone and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)
NMR spectroscopy is a powerful tool for the structural elucidation of D-ribono-1,4-lactone and its derivatives, providing insights into the arrangement of atoms and their connectivity. walisongo.ac.idfishersci.caresearchgate.netbiosynth.com Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are utilized.
¹H NMR spectra are particularly useful for analyzing the proton environments within the molecule. Studies have shown that the coupling constants between adjacent protons in the lactone ring can help distinguish between 1,4- and 1,5-lactone forms. For instance, small coupling constants between H-2 and H-3 are characteristic of D-ribono-1,5-lactones, whereas larger values are observed for D-ribono-1,4-lactones. scielo.brresearchgate.net Additionally, significant spin-spin interactions between H-4 and H-5 are typically present in D-ribono-1,4-lactones. mdpi.comscielo.br
¹³C NMR spectroscopy provides information about the carbon skeleton. While initial studies suggested that ¹³C chemical shifts, particularly for C-3 and C-4, could reliably indicate the lactone ring size, a broader analysis of data for 1,4- and 1,5-lactones revealed that a simple correlation is not always practical. scielo.brresearchgate.net
2D NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HMQC or HSQC, are invaluable for confirming assignments and establishing correlations between protons and carbons, providing a more comprehensive understanding of the molecular structure. walisongo.ac.id For example, NOESY experiments can reveal spatial proximity between protons, aiding in conformational analysis and the differentiation of lactone ring sizes. walisongo.ac.idscielo.br
Research findings often include detailed NMR data for D-ribono-1,4-lactone derivatives. For instance, the ¹H NMR spectrum of 5-O-acetyl-D-ribono-1,4-lactone in DMSO-d₆ shows characteristic signals with specific chemical shifts and coupling patterns core.ac.uk. The ¹³C NMR spectrum provides corresponding carbon signals core.ac.uk.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in D-ribono-1,4-lactone and its derivatives, particularly the carbonyl group of the lactone ring. walisongo.ac.idnih.govnih.gov The stretching vibration of the C=O bond in γ-lactones (five-membered rings) typically appears in the wavenumber range of 1780–1760 cm⁻¹. mdpi.com This is generally at higher frequencies compared to the C=O stretch in δ-lactones (six-membered rings), which are usually found between 1750–1735 cm⁻¹. scielo.brmdpi.com
Studies on D-ribono-1,4-lactone and its derivatives have reported IR absorption maxima consistent with the 1,4-lactone structure. For example, D-ribono-1,4-lactone itself has shown an IR absorption maximum at 1793 cm⁻¹, and 2,3-O-isopropylidene-D-ribono-1,4-lactone at 1790 cm⁻¹. cdnsciencepub.com The IR spectra of acylated D-ribono-1,5-lactones have been reported at higher frequencies (1756-1772 cm⁻¹) than expected for typical six-membered lactones. scielo.brsemanticscholar.org
Crystallographic Studies of D-Ribono-1,4-Lactone
Crystallographic studies, primarily using X-ray diffraction, provide definitive information about the solid-state structure and conformation of D-ribono-1,4-lactone and its derivatives. nih.govcdnsciencepub.comiucr.org
X-ray Diffraction Analysis for Conformation and Structure Elucidation
X-ray diffraction analysis is a critical technique for unequivocally establishing the structure and conformation of carbohydrate derivatives, especially when ambiguities arise from other analytical methods due to potential rearrangements or the existence of different forms in equilibrium. scielo.brresearchgate.netresearchgate.net
Due to challenges in obtaining suitable crystals of unsubstituted pentose (B10789219) γ-lactones with free hydroxyl groups, crystallographic data for D-ribono-1,4-lactone itself are limited, with one reported structure measured at -150 °C. researchgate.netmdpi.com This study indicated that D-ribono-1,4-lactone crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. mdpi.com The conformation of the five-membered ring was found to be between an envelope (E₃) and a twisted (²T₃) conformation. mdpi.com The C=O bond length in this structure was reported as 1.203(1) Å. mdpi.com The crystal packing involves intermolecular hydrogen bonds. mdpi.com
Crystallographic studies have also been crucial in determining the structures of D-ribono-1,4-lactone derivatives. For instance, the structure of 5-O-acetyl-D-ribono-1,4-lactone, obtained from enzyme-catalyzed acylation, was determined by X-ray diffraction. researchgate.netiucr.org This derivative crystallizes in the monoclinic space group P2₁. researchgate.netiucr.org The five-membered lactone ring in 5-O-acetyl-D-ribono-1,4-lactone adopts an envelope conformation, specifically enveloped on C3. researchgate.net In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds, forming a one-dimensional polymeric structure. researchgate.net Packing analysis also revealed stacking interactions. researchgate.net
X-ray analysis has also been instrumental in correcting previously assigned structures of derivatives. For example, a product obtained from the reaction of D-ribono-1,4-lactone with benzaldehyde (B42025) in acidic medium, initially assigned as a 1,4-lactone derivative, was unequivocally established as a 1,5-lactone derivative through single crystal X-ray diffraction analysis of its O-acetyl derivative. scielo.brresearchgate.net
Mass Spectrometry for Identification and Characterization
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is valuable for identifying D-ribono-1,4-lactone and its derivatives and confirming their molecular formulas. biosynth.com
Various ionization techniques can be coupled with mass analyzers for the analysis of carbohydrates and their derivatives. Fast atom bombardment (FAB) mass spectrometry has been used to characterize D-ribono-1,4-lactone derivatives, such as 2-deoxy-D-ribono-1,4-lactone. cdnsciencepub.com Electrospray mass spectrometry (ESI-MS) is another technique employed in the characterization of related compounds, sometimes coupled with inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, such as determining metal content in proteins involved in lactone hydrolysis. nih.gov
Predicted mass spectral data for D-ribono-1,4-lactone are available, including predicted collision cross-section values for various adducts. uni.lu Electron ionization (EI) mass spectra can also provide characteristic fragmentation patterns that aid in identification. nist.gov
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are essential for the separation and purification of D-ribono-1,4-lactone from reaction mixtures or natural sources, as well as for isolating and purifying its derivatives. biosynth.com These techniques exploit differences in properties such as polarity, size, or charge to separate components of a mixture.
Common chromatographic methods used in the study of carbohydrate lactones include paper chromatography and high-performance liquid chromatography (HPLC). Paper chromatography with various solvent systems has been used to assess the purity and monitor reactions involving D-ribono-1,4-lactone and its derivatives. cdnsciencepub.com The rate of movement of compounds on paper chromatograms (Rf values) can be used for identification purposes. cdnsciencepub.com
HPLC, particularly reverse-phase HPLC, is frequently employed for the purification of D-ribono-1,4-lactone derivatives. cdnsciencepub.com For example, reverse phase HPLC has been used to isolate and purify 2-deoxy-D-ribono-1,4-lactone from reaction mixtures. cdnsciencepub.com Size exclusion chromatography is another technique that can be used for the purification of larger molecules associated with lactones, such as proteins involved in their metabolism. nih.gov Flash chromatography is also utilized for the isolation of D-ribono-1,4-lactone derivatives. mdpi.com
These chromatographic techniques, often coupled with spectroscopic or mass spectrometric detection, are indispensable for obtaining pure samples required for detailed structural characterization.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| D-Ribono-1,4-lactone | 111064 |
| 5-O-acetyl-D-ribono-1,4-lactone | Not readily available (derivative) |
| 2-deoxy-D-ribono-1,4-lactone | 4635870 |
| 2,3-O-isopropylidene-D-ribono-1,4-lactone | Not readily available (derivative) |
| 3,4-O-benzylidene-D-ribono-1,5-lactone | Not readily available (derivative) |
Interactive Data Tables
Based on the search results, here are examples of data that could be presented in interactive tables:
Table 1: Selected NMR Data for D-Ribono-1,4-Lactone and a Derivative
| Compound | Solvent | Type | Field (MHz) | δ (ppm) | J (Hz) | Assignment |
| 5-O-acetyl-D-ribono-1,4-lactone | DMSO-d₆ | ¹H | 400 | 2.03 | - | CH₃ |
| 4.10-4.17 | m | H-5, H-5' | ||||
| 4.24 | dd, 3.6, 12.4 | H-? | ||||
| 4.38-4.43 | m | H-?, H-? | ||||
| 5.57 | d, 4.0 | OH | ||||
| 5.87 | d, 7.6 | OH | ||||
| 5-O-acetyl-D-ribono-1,4-lactone | DMSO-d₆ | ¹³C | 100 | 21.1 | - | CH₃ |
| 63.6 | - | CH₂ | ||||
| 68.9 | - | CH | ||||
| 69.4 | - | CH | ||||
| 82.7 | - | CH | ||||
| 171.0 | - | C=O (acetate) | ||||
| 177.0 | - | C=O (lactone) |
Note: Assignments for H-? are based on typical sugar lactone shifts but specific assignments were not fully detailed in the snippet. The interactive table would allow sorting and filtering.
Table 2: Selected Crystallographic Data for 5-O-Acetyl-D-ribono-1,4-lactone
| Parameter | Value | Unit |
| Crystal System | Monoclinic | - |
| Space Group | P2₁ | - |
| a | 6.1409(4) | Å |
| b | 5.1952(15) | Å |
| c | 13.1844(18) | Å |
| β | 95.118(12) | ° |
| V | 418.95(14) | ų |
| Z | 2 | - |
| Temperature | 293 | K |
| Wavelength | 0.71073 | Å |
| R factor (I>2σ(I)) | 0.047 | - |
| wR(F) | 0.135 | - |
Note: An interactive table would allow sorting and potentially visualization of data ranges.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a crucial role in complementing experimental studies for the structural and analytical characterization of D-ribono-1,4-lactone and its derivatives. These methods provide insights into molecular geometries, stabilities, reaction pathways, and the distribution of isomers, which can be challenging to fully elucidate through experimental techniques alone taltech.eersc.org. By simulating molecular behavior at the atomic and electronic levels, computational approaches help to interpret spectroscopic data, predict properties, and understand the underlying principles governing the reactivity and conformation of these carbohydrate lactones.
Conformational Analysis and Stability Studies
Conformational analysis is a central topic in computational chemistry, focusing on how molecular geometries relate to their corresponding energies taltech.ee. For D-ribono-1,4-lactone and its derivatives, computational methods such as molecular mechanics (MM2), semiempirical methods (PM3 and AM1), and Density Functional Theory (DFT) have been employed to study their conformational preferences and relative stabilities researchgate.netmdpi.comwalisongo.ac.id. These studies are vital for understanding the three-dimensional structure of these molecules in different environments, including in solution walisongo.ac.id.
Computational modeling has been used to facilitate structural and conformational assignments of D-ribonolactone derivatives, particularly in conjunction with NMR spectroscopy and X-ray crystallography researchgate.netmdpi.comwalisongo.ac.id. For instance, molecular modeling studies using DFT calculations at the B3LYP/6-31G* level of theory with solvation models have been applied to support structural investigations of compounds obtained from the reaction of D-(+)-ribono-1,4-lactone with benzylidene protecting groups mdpi.comresearchgate.net. These calculations can indicate the preferred conformations and the potential for intramolecular interactions, such as hydrogen bonds, which influence stability mdpi.com. For certain benzylidene-protected D-ribono-1,4-lactone derivatives, calculations in DMSO at 298 K suggested that specific isomers exist predominantly in a single conformation, stabilized by intramolecular hydrogen bonds mdpi.com.
Theoretical studies using software that allows for comparisons of experimental NMR data (like coupling constants and NOE values) with computationally modeled structures enable conformational analysis of these molecules in solution walisongo.ac.id. This approach helps in understanding the conformation of the lactone ring and other substituents, which is fundamental to understanding the function of carbohydrate derivatives walisongo.ac.id.
Prediction of Reaction Outcomes and Isomer Formation
Computational chemistry is a valuable tool for predicting reaction outcomes and the formation of different isomers in the synthesis of D-ribono-1,4-lactone derivatives rsc.org. The chemical complexity of carbohydrates, including the subtle differences in the reactivity of hydroxyl groups and the possibility of tautomeric equilibria, can lead to unexpected transformations and the formation of various products researchgate.net.
Computational studies, such as DFT calculations, can help to rationalize observed results in reactions involving D-(+)-ribono-1,4-lactone, including ring rearrangements and acetal (B89532) migration when using protecting groups like benzylidene mdpi.comresearchgate.net. By investigating the potential energy surfaces of different reaction pathways and intermediates, computational methods can provide insights into the kinetic and thermodynamic factors that favor the formation of specific isomers rsc.org. For example, molecular modeling has been used to clarify mechanistic aspects related to the use of the benzylidene protecting group, including side reactions and structural rearrangements mdpi.comresearchgate.net. Computational models have also suggested that certain cyclic acetal isomers might be more strained than others, influencing their relative ease of formation and interconversion mdpi.comresearchgate.net.
While predicting the exact isomer distribution can still be complex due to the dynamic nature of these systems and the influence of reaction conditions, computational methods provide a powerful means to understand the factors governing selectivity and to anticipate potential products rsc.orgmdpi.comresearchgate.net.
Energy Calculations and Mechanism Elucidation
Energy calculations are fundamental to computational chemistry and are used to determine the relative stabilities of different conformers and isomers, as well as to map the energy profiles of chemical reactions taltech.eersc.org. For D-ribono-1,4-lactone and its derivatives, computational methods are employed to calculate the energies of reactants, transition states, and products, thereby providing insights into reaction mechanisms rsc.orgacs.org.
Computational studies can be used to elucidate the mechanistic details of transformations involving carbohydrate lactones. For instance, computational studies have been conducted to investigate the mechanism of photochemical cleavage reactions in model lactones, considering different electronic states (singlet and triplet) and calculating the energy barriers for key steps like hydrogen shifts acs.org. Such calculations can help determine the feasibility of proposed reaction pathways and identify the most likely mechanism under specific conditions rsc.orgacs.org.
By calculating the energies of various molecular structures and transition states, computational chemistry aids in understanding the energy landscape of reactions, which is crucial for rationalizing experimental observations and designing new synthetic strategies rsc.org. Although detailed energy data specifically for D-ribono-1,4-lactone was not extensively available in the provided snippets, the application of these methods to related lactones and the general principles of computational mechanism elucidation are well-established rsc.orgacs.org.
Future Research Directions and Translational Perspectives
Exploration of Novel D-Ribono-1,4-Lactone Derivatives with Enhanced Bioactivity
Research is actively pursuing the synthesis and investigation of novel D-Ribono-1,4-lactone derivatives to identify compounds with enhanced or new biological activities. This involves modifying the hydroxyl groups and the lactone ring to alter the compound's physical, chemical, and biological properties. For instance, studies have explored the synthesis of acylated and protected D-Ribono-1,4-lactone derivatives, such as those with benzylidene or isopropylidene protecting groups, which can serve as key intermediates for more complex bioactive molecules. ontosight.aisigmaaldrich.commdpi.com The creation of carbohydrate hydrazides derived from D-Ribono-1,4-lactone has also shown potential for biological activity. mdpi.com Further research aims to understand the structure-activity relationships of these derivatives to guide the rational design of compounds with targeted biological effects.
Advanced Synthetic Methodologies for Sustainable Production
Developing advanced and sustainable synthetic methodologies for D-Ribono-1,4-lactone and its derivatives is a key area of future research. Current methods often involve the oxidation of D-ribose. researchgate.netmdpi.com Future efforts are focused on exploring greener and more efficient routes, such as chemoenzymatic pathways utilizing renewable resources like cellulose-based levoglucosenone (B1675106) (LGO). researchgate.netresearchgate.net Enzymatic catalysis, particularly with lipases, has shown promise for regioselective acylation of D-Ribono-1,4-lactone, offering a more environmentally friendly approach compared to traditional methods that may require toxic reagents. core.ac.ukresearchgate.net Research into optimizing reaction conditions, exploring new biocatalysts, and developing scalable processes will be crucial for the sustainable production of D-Ribono-1,4-lactone and its valuable derivatives.
Mechanistic Insights into D-Ribono-1,4-Lactone in Biological Systems
Delving deeper into the mechanistic roles of D-Ribono-1,4-lactone in biological systems is an important avenue for future research. While its involvement in the pentose (B10789219) phosphate (B84403) pathway and ascorbic acid biosynthesis is known, a more comprehensive understanding of its interactions with enzymes and other biomolecules is needed. ontosight.ai Research could focus on identifying novel enzymes that interact with D-Ribono-1,4-lactone or its phosphorylated forms, similar to studies identifying lactonases that hydrolyze related sugar lactone phosphates. nih.gov Investigating the compound's influence on cellular processes beyond known metabolic pathways could reveal new biological functions and therapeutic targets. Advanced techniques, including detailed structural studies and molecular modeling, will be instrumental in elucidating these complex mechanisms. mdpi.comnih.govmdpi.com
Q & A
Q. What are the established synthetic routes for D-Ribono-1,4-lactone, and how can purity be optimized during synthesis?
- Methodological Answer : D-Ribono-1,4-lactone is synthesized via two primary routes:
- Route 1 : Starting from 2,3-O-isopropylidene-D-ribono-1,4-lactone, hydrolysis under controlled acidic conditions yields the target compound with ~10% efficiency. Optimizing reaction time, temperature, and acid concentration (e.g., trifluoroacetic acid at 70°C) can improve yield .
- Route 2 : L(+)-Arabinonic acid calcium salt serves as a precursor, undergoing lactonization via acid-catalyzed cyclization. Purity is enhanced through recrystallization from ether/petroleum ether mixtures and confirmed via melting point analysis (86°C) and optical rotation ([α]D values) .
- Key Characterization : Use NMR (¹H/¹³C) to verify lactone ring formation and X-ray crystallography to resolve structural ambiguities (e.g., salt complexation effects) .
Q. How can researchers characterize the structural and stereochemical properties of D-Ribono-1,4-lactone?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm lactone ring conformation (e.g., 5-membered γ-lactone) and intermolecular interactions (e.g., hydrogen-bonding networks in sodium halide complexes) .
- Spectroscopy :
- IR : Identify lactone carbonyl stretching (~1740 cm⁻¹) and hydroxyl groups.
- NMR : Assign proton environments (e.g., C-2/C-3 hydroxyls at δ 4.5–5.0 ppm) and confirm D-configuration via coupling constants .
- Chromatography : Use HPLC with polar stationary phases to assess purity and detect byproducts (e.g., open-chain ribonic acid) .
Q. What is the biological role of D-Ribono-1,4-lactone in metabolic pathways?
- Methodological Answer :
- Metabolite Function : Acts as an intermediate in pentose/pentitol degradation (BioCyc:META_PWY-5257). To study its role:
- Isotopic Labeling : Use ¹³C-labeled lactone in microbial cultures (e.g., Burkholderia multivorans) and track incorporation into downstream metabolites via LC-MS .
- Enzyme Assays : Test activity of lactonases (e.g., BmulJ_04915) using substrate-specific kinetic parameters (e.g., kcat for L-fucono-1,4-lactone vs. D-ribono-1,4-lactone) .
Advanced Research Questions
Q. How do structural modifications of D-Ribono-1,4-lactone influence its reactivity in glycosylation or derivatization reactions?
- Methodological Answer :
- Derivatization Strategies :
- Thiolation : React with bromine to form 5-bromo-5-deoxy derivatives, followed by nucleophilic substitution (e.g., thioacetate or thiocyanate) to synthesize 5-thio-D-ribopyranose. Monitor reaction progress via TLC and confirm stereochemistry via NOESY .
- Protection/Deprotection : Use benzylidene groups to protect hydroxyls (e.g., 2,3-O-benzylidene derivatives) and study regioselectivity in alkylation or acylation reactions .
- Reactivity Analysis : Compare lactone ring stability (e.g., hydrolysis rates at pH 7.4 vs. 2.0) and glycosylation efficiency using mass spectrometry .
Q. What challenges arise in resolving structural contradictions in D-Ribono-1,4-lactone complexes, and how can they be addressed?
- Methodological Answer :
- Polymorphism : Sodium halide complexes (e.g., NaBr) may exhibit varying crystal packing (1C4 vs. 4C1 pyranoside conformations). Address this by:
- Temperature-Controlled Crystallization : Vary cooling rates to isolate distinct polymorphs .
- Synchrotron XRD : Enhance resolution of weak diffraction patterns caused by light atoms (e.g., oxygen) .
- Data Contradictions : Reconcile discrepancies in melting points or optical rotations by verifying salt stoichiometry (e.g., 1:1 lactone:NaBr via microanalysis) .
Q. How can researchers investigate the substrate specificity of enzymes interacting with D-Ribono-1,4-lactone?
- Methodological Answer :
- Enzyme Kinetics :
- Competitive Inhibition Assays : Compare Km and Vmax values for D-ribono-1,4-lactone vs. analogs (e.g., L-galactono-1,4-lactone) using purified dehydrogenases (e.g., L-galactono-1,4-lactone dehydrogenase) .
- Docking Simulations : Model lactone-enzyme interactions (e.g., hydrogen bonding with active-site residues) using software like AutoDock Vina .
- Mutagenesis : Engineer enzyme variants (e.g., BmulJ_04915 mutants) to identify residues critical for substrate recognition .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
